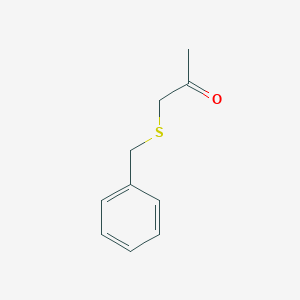

1-(Benzylthio)acetone

Description

Contextualization within Thioether Chemistry

Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a C-S-C bond. They are integral to numerous areas of chemistry, from materials science to medicinal chemistry. mdpi.com The sulfur atom in a thioether imparts specific chemical properties, including nucleophilicity and the ability to be oxidized to sulfoxides and sulfones, which further expands their synthetic utility. researchgate.net

1-(Benzylthio)acetone serves as a prime example of a benzylic thioether. acs.org The presence of the benzyl (B1604629) group (a phenylmethyl group) adjacent to the sulfur atom influences the reactivity of the thioether moiety. Benzylic thioethers are of particular interest due to their prevalence in various drug molecules and their utility in constructing complex molecular architectures. acs.org Research has focused on developing efficient methods for the synthesis of benzylic thioethers, often employing transition-metal catalysis to facilitate the coupling of thiols with appropriate electrophiles. acs.org

Significance of Sulfur-Containing Ketones in Organic Synthesis

Ketones containing a sulfur atom, particularly α-thio ketones like this compound, are versatile intermediates in organic synthesis. nih.gov The juxtaposition of the carbonyl group and the sulfur atom allows for a rich and diverse range of chemical transformations. The α-carbon to the carbonyl group can be readily deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Furthermore, the sulfur atom can direct or participate in reactions, leading to the formation of various heterocyclic compounds. For instance, α-sulfenylated ketones are considered valuable building blocks for more complex molecules. researchgate.net The development of synthetic methods to access these sulfur-containing ketones is an active area of research, with strategies including the direct thiolation of ketones and reactions involving β-keto esters. acs.orgbeilstein-journals.org Chiral β-hydroxysulfides, which can be synthesized from the enantioselective reduction of sulfur-containing ketones, are important compounds in both organic and pharmaceutical chemistry. researchgate.net

Evolution of Research Perspectives on this compound

Initial research interest in this compound and related compounds was often centered on their fundamental reactivity and the development of synthetic methodologies. For example, early studies might have focused on its synthesis via the reaction of a thiol with an α-haloketone.

More recently, research has evolved to explore more sophisticated applications and synthetic strategies. This includes its use in multicomponent reactions and tandem catalytic processes to construct complex molecular frameworks in a single step. researchgate.net For instance, the selective synthesis of α-thio ketones from β-keto esters has been a subject of investigation, with studies optimizing reaction conditions to favor the formation of compounds like this compound. beilstein-journals.org The compound has also been mentioned in the context of specific named reactions, such as the Friedländer quinoline (B57606) synthesis, highlighting its role as a potential starting material or intermediate. alfa-chemistry.com

The physical and chemical properties of this compound have been well-documented, providing a solid foundation for its application in synthesis.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H12OS | nist.govkemcal.com |

| Molecular Weight | 180.267 g/mol | nist.govkemcal.com |

| CAS Number | 10230-69-0 | nist.govkemcal.com |

| Boiling Point | 155 °C | chemicalbook.com |

| Density | 1.09 g/cm³ | chemicalbook.com |

| Refractive Index | 1.5565-1.5605 @ 20°C | chemicalbook.comthermofisher.com |

| Flash Point | >100 °C | chemicalbook.com |

| Melting Point | 53-54 °C | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzylsulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEDQMIEPJIRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144887 | |

| Record name | 1-(Benzylthio)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10230-69-0 | |

| Record name | 1-[(Phenylmethyl)thio]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10230-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzylthio)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzylthio)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzylthio)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzylthio Acetone

Direct Synthetic Approaches

Direct approaches to 1-(benzylthio)acetone involve the formation of the key carbon-sulfur bond through several strategic pathways. These methods aim for operational simplicity and efficiency, starting from readily available precursors.

Nucleophilic Substitution Pathways

Nucleophilic substitution is a foundational class of reactions in organic chemistry where an electron-rich nucleophile attacks an electron-deficient electrophile, displacing a leaving group. mdpi.com In the context of this compound synthesis, this typically involves a thiolate nucleophile reacting with a substrate containing a suitable leaving group, such as an alkyl halide, in what is often a second-order nucleophilic substitution (SN2) reaction. mdpi.com

One prominent example involves the reaction of a mercapto-containing compound with a benzyl (B1604629) halide in the presence of a base. For instance, the synthesis of 2-(benzylthio)-1H-benzo[d]imidazole has been achieved by reacting 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with benzyl chloride using triethylamine (B128534) as a base in acetone (B3395972) as the solvent. mdpi.com This type of alkylation on a sulfur atom demonstrates a viable pathway where a benzyl group is introduced to a thiol- or thione-containing molecule. mdpi.com

Thiolation Reactions utilizing Activated Carbonyl Precursors

A sophisticated approach to synthesizing this compound involves the use of activated carbonyl compounds, which can be readily converted into the target molecule. β-keto esters, such as ethyl acetoacetate (B1235776), serve as effective precursors. A selective method has been developed where ethyl acetoacetate reacts with sodium S-benzyl sulfurothioate (a Bunte salt) under basic conditions. beilstein-journals.orgresearchgate.net This reaction proceeds in toluene (B28343) at 100 °C and results in the formation of 1-(benzylthio)propan-2-one, along with an α-thio ester. beilstein-journals.org The process involves a decarboxylation step to yield the final ketone product. beilstein-journals.orgbeilstein-journals.org

Another innovative strategy generates the activated precursor in situ. Research has shown that β-sulfanyl ketones can be synthesized from the reaction of acetone and a thiol mediated by an acid like sulfuric acid (H₂SO₄) or methanesulfonic anhydride (B1165640) (Ms₂O). mdpi.comnih.govresearchgate.net In this protocol, the acid catalyzes the self-condensation of acetone to form an α,β-unsaturated ketone (mesityl oxide). mdpi.com This activated intermediate then readily undergoes a thia-Michael addition with the thiol, yielding the β-sulfanyl ketone without the need to prepare and isolate the unsaturated carbonyl compound beforehand. mdpi.comnih.govresearchgate.net

Alkylation Strategies with Thiolate Intermediates

Alkylation strategies are centered on the generation of a thiolate anion, which then acts as a potent nucleophile to attack an alkylating agent. This is a specific application of the nucleophilic substitution pathway. The thiolate can be generated from a thiol or a thione in the presence of a base.

For example, the reaction between 2-mercaptobenzimidazole (B194830) derivatives and benzyl halides in the presence of a base like potassium carbonate proceeds via an SN2 mechanism, where the base deprotonates the thiol to form a thiolate intermediate. This intermediate then attacks the benzyl halide. Similarly, the use of triethylamine in acetone to facilitate the reaction of a mercapto-containing heterocycle with benzyl chloride also relies on the in-situ formation of a thiolate. mdpi.com These methods are effective for creating C-S bonds by attaching a benzyl group to a sulfur atom. thieme-connect.dethieme-connect.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of solvent and the catalytic system are paramount in directing the reaction toward the desired product and minimizing side reactions.

Solvent Systems and Their Influence on Reaction Outcomes

The solvent plays a crucial role by dissolving reactants, stabilizing transition states, and in some cases, participating in the reaction mechanism. The polarity of the solvent is a key factor; polar aprotic solvents are often effective as they can dissolve a wide range of organic compounds and inorganic salts without interfering with the reaction through protonation. shd-pub.org.rs

In the synthesis of 1-(benzylthio)propan-2-one from ethyl acetoacetate, toluene was used as the solvent. beilstein-journals.org For the acid-catalyzed reaction of acetone with thiols, a screening of various solvents was performed. While acetone itself is a reactant, the addition of a co-solvent was found to significantly impact the yield. The use of a mixture of acetone and 1,2-dichloroethane (B1671644) (DCE) provided the highest yield (95%), whereas other solvents like dichloromethane (B109758) (DCM) and toluene also gave high yields (91% and 92%, respectively). researchgate.net In contrast, highly polar solvents like water or coordinating solvents like tetrahydrofuran (B95107) (THF) were found to be detrimental, yielding little to no product. researchgate.net In other related alkylation reactions, solvents such as dimethylformamide (DMF) and acetone have been successfully employed. mdpi.com

| Entry | Solvent System | Yield (%) |

|---|---|---|

| 1 | Acetone | 88 |

| 2 | Acetone + DCE | 95 |

| 3 | Acetone + DCM | 91 |

| 4 | Acetone + Toluene | 92 |

| 5 | Acetone + H₂O | 1 |

| 6 | Acetone + CH₃CN | 26 |

| 7 | Acetone + EtOAc | 49 |

| 8 | Acetone + THF | 0 |

Catalytic Systems and Their Mechanistic Roles

The choice of catalyst is critical for activating substrates and facilitating the desired bond formation. Both base- and acid-catalyzed systems have proven effective in the synthesis of this compound and related thioethers.

In the reaction of ethyl acetoacetate with sodium S-benzyl sulfurothioate, a base such as sodium hydroxide (B78521) (NaOH) is essential. beilstein-journals.org The base facilitates the deprotonation and subsequent decarboxylation steps necessary to form the final ketone. beilstein-journals.orgresearchgate.net Optimization studies found that using two equivalents of NaOH with a 2:1 molar ratio of the sulfurothioate to the β-keto ester provided the best yield of 1-(benzylthio)propan-2-one (68%). beilstein-journals.org The absence of a base resulted in no product formation. beilstein-journals.org

| Entry | Ethyl Acetoacetate (mmol) | Sodium S-benzyl sulfurothioate (mmol) | Base (equiv.) | Yield of 1-(Benzylthio)propan-2-one (%) |

|---|---|---|---|---|

| 1 | 1.0 | 0.5 | NaOH (2) | 44 |

| 2 | 0.5 | 1.0 | NaOH (2) | 68 |

| 3 | 0.5 | 1.0 | NaOH (4) | 34 |

| 4 | 0.5 | 1.0 | - | 0 |

Conversely, acid catalysis is employed in the one-pot synthesis from acetone and thiols. mdpi.comresearchgate.net Protic acids like H₂SO₄ and Lewis acids like methanesulfonic anhydride (Ms₂O) were tested. mdpi.com H₂SO₄ was found to be more effective, and its catalytic role is to promote the aldol (B89426) condensation of acetone to form the α,β-unsaturated ketone intermediate, which is then susceptible to nucleophilic attack by the thiol in a thia-Michael addition. mdpi.comnih.gov

Transition-metal catalysis is also a powerful tool for C–S bond formation, although more commonly applied to aryl thioethers. thieme-connect.dethieme-connect.comwiley.comacs.orgorganic-chemistry.org Catalysts based on palladium, nickel, and copper are widely used to couple thiols with various electrophiles. thieme-connect.comwiley.com For instance, copper(I) salts can catalyze Ullmann-type couplings of thiols with aryl halides, often in the presence of an N-containing ligand. thieme-connect.com These advanced catalytic systems offer alternative routes for constructing the thioether linkage under specific conditions. wiley.com

Temperature, Pressure, and Reaction Time Effects

The synthesis of this compound, a prominent β-keto sulfide (B99878), is highly sensitive to reaction parameters such as temperature, reaction time, and the choice of reagents. Research into the synthesis of α-organylthio ketones from β-keto esters provides specific insights into these effects.

In a notable method, 1-(benzylthio)propan-2-one (4a) is synthesized from ethyl acetoacetate (1a) and sodium S-benzyl sulfurothioate (2a). The initial reaction, conducted at 100 °C for 18 hours in toluene with sodium hydroxide as a base, yielded both the desired α-thio ketone (44% yield) and a competing α-thio ester product. nih.govbeilstein-journals.org This highlights that while a temperature of 100 °C is effective for the reaction to proceed, selectivity is a significant challenge. Further investigation into reaction times for similar transformations has shown that either shortening or extending the duration can negatively impact the yield, indicating the existence of an optimal reaction time for maximizing product formation. researchgate.net

Optimization studies for the synthesis of this compound have demonstrated that the choice of base and solvent system is critical, but the temperature is a key regulator of the reaction's course and selectivity. nih.govacs.org For instance, in related syntheses of β-sulfanyl ketones, it was found that temperatures both lower and higher than the optimized condition led to diminished yields, underscoring the importance of precise temperature control. mdpi.com

The table below summarizes the optimization efforts for the synthesis of this compound (4a) and a related ester (3a) from ethyl acetoacetate (1a) and sodium S-benzyl sulfurothioate (2a), illustrating the impact of varying reaction conditions. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound Reaction conducted using 1.0 mmol of ethyl acetoacetate and 0.5 mmol of sodium S-benzyl sulfurothioate in 3.0 mL of solvent at 100 °C for 18 h, unless otherwise noted.

| Entry | Base (equiv.) | Solvent | Yield of this compound (%) | Yield of Ethyl 2-(benzylthio)acetate (%) |

|---|---|---|---|---|

| 1 | NaOH (2) | Toluene | 44 | 20 |

| 2 | KOH (2) | Toluene | 30 | 20 |

| 3 | Cs₂CO₃ (2) | Toluene | 25 | 22 |

| 4 | K₂CO₃ (2) | Toluene | 20 | 25 |

| 5 | NaOH (1) | Toluene | 40 | 15 |

| 6 | NaOH (4) | Toluene | Trace | 48 |

| 7 | NaOH (2) | Dioxane | 35 | 15 |

| 8 | NaOH (2) | CH₃CN | 10 | 10 |

Data sourced from literature. nih.gov

As shown in the table, altering the base and its stoichiometry significantly influences the product distribution, with a higher concentration of NaOH favoring the formation of the ester byproduct. While pressure is not a commonly varied parameter in these syntheses, which are typically conducted at atmospheric pressure, temperature and reaction time are crucial levers for controlling reaction outcomes.

Development of Sustainable Synthetic Protocols

The chemical industry's shift towards sustainability has spurred the development of greener synthetic routes for valuable compounds like this compound. This involves applying green chemistry principles to minimize environmental impact and improve efficiency.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. beilstein-journals.orgchembam.com The synthesis of thioethers, including this compound, is an area where these principles can be readily applied.

Key green chemistry considerations include:

Use of Safer Solvents: Traditional syntheses of thioethers often employ volatile organic compounds (VOCs) like toluene. nih.govbeilstein-journals.org Green alternatives focus on using safer solvents such as water or ethanol, or conducting reactions under solvent-free conditions. organic-chemistry.orgresearchgate.net

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. acs.org While the synthesis of this compound has been reported at 100 °C, other methods for related compounds operate at room temperature. nih.govorganic-chemistry.orgrsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and are often recyclable, reducing waste. beilstein-journals.org Copper-catalyzed methods for producing benzylic thioethers represent a step in this direction. organic-chemistry.org

Use of Less Hazardous Reagents: A significant drawback in many thioether syntheses is the use of foul-smelling and air-sensitive thiols. mdpi.com Sustainable approaches utilize odorless and stable thiol surrogates, such as xanthates or sodium S-organyl sulfurothioates (Bunte salts), to circumvent this issue. nih.govmdpi.comresearchgate.net Electrochemical methods also offer a green alternative by replacing hazardous stoichiometric oxidants. acs.org

Evaluating the synthesis of this compound from ethyl acetoacetate against these principles reveals areas for improvement. nih.gov The use of toluene as a solvent and the generation of byproducts indicate that the process is not fully aligned with green chemistry ideals. Future research could focus on adapting catalyst-based systems or employing greener solvents to enhance the sustainability of its production.

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are critical metrics for quantifying the efficiency and environmental impact of a chemical process. chembam.comchembam.com

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. chembam.com

E-Factor is a practical metric defined as the total mass of waste generated per mass of product. chembam.com An ideal E-Factor is close to zero. chembam.com

For the synthesis of this compound (MW: 180.26 g/mol ) from chloroacetone (B47974) (MW: 92.52 g/mol ) and benzyl mercaptan (MW: 124.21 g/mol ) in the presence of a base like sodium hydroxide (MW: 40.00 g/mol ), the reaction can be represented as:

C₃H₅ClO + C₇H₈S + NaOH → C₁₀H₁₂OS + NaCl + H₂O

Table 2: Theoretical Atom Economy for a Synthesis of this compound

| Reactants | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) |

| Chloroacetone (C₃H₅ClO) | 92.52 | This compound (C₁₀H₁₂OS) | 180.26 |

| Benzyl Mercaptan (C₇H₈S) | 124.21 | Sodium Chloride (NaCl) | 58.44 |

| Sodium Hydroxide (NaOH) | 40.00 | Water (H₂O) | 18.02 |

| Total Mass of Reactants | 256.73 | Total Mass of Products | 256.72 |

Atom Economy Calculation:

Atom Economy = (Mass of desired product / Total mass of all reactants) x 100 Atom Economy = (180.26 / 256.73) x 100 ≈ 70.2%

This calculation shows that even with a 100% chemical yield, a significant portion of the reactant atoms ends up as byproducts (waste).

The E-Factor provides a more holistic view by including waste from solvents, reagents, and workup procedures. For many processes in the fine chemical and pharmaceutical industries, E-Factors can be high, often ranging from 5 to over 100. chembam.comsemanticscholar.org While a precise E-Factor for a specific lab-scale synthesis of this compound is difficult to calculate without detailed experimental data on solvent and reagent quantities and recovery, a simplified calculation based on byproducts can be made.

Simplified E-Factor Calculation:

E-Factor = (Total mass of waste / Mass of product) E-Factor = ((Mass of NaCl + Mass of H₂O) / Mass of this compound) E-Factor = ((58.44 + 18.02) / 180.26) ≈ 0.42

Comprehensive Spectroscopic and Advanced Analytical Characterization of 1 Benzylthio Acetone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-(benzylthio)acetone, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. spectrabase.com The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (-CH₂-S) resonate as a singlet at approximately δ 3.77 ppm. The methylene protons adjacent to the carbonyl group (S-CH₂-C=O) show a singlet at around δ 2.72 ppm. Finally, the three protons of the methyl group (-C(=O)-CH₃) appear as a singlet at approximately δ 2.18 ppm. mdpi.com

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.77 | Singlet | 2H | Benzyl methylene protons (S-CH₂-Ph) |

| 2.72 | Singlet | 2H | Methylene protons (S-CH₂-C=O) |

| 2.18 | Singlet | 3H | Methyl protons (-C(=O)-CH₃) |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. spectrabase.commdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon is the most deshielded, appearing at a chemical shift of approximately δ 206.52 ppm. The carbon atoms of the aromatic ring resonate in the region of δ 127-137 ppm. Specifically, the quaternary aromatic carbon (C1') is observed around δ 136.56 ppm, while the other aromatic carbons (C2', C3', C4') appear at approximately δ 130.35 ppm, δ 128.63 ppm, and δ 132.65 ppm, respectively. The benzylic methylene carbon (-CH₂-S) is found at about δ 44.43 ppm, the methylene carbon adjacent to the carbonyl group (S-CH₂-C=O) at δ 54.54 ppm, and the methyl carbon at δ 32.24 ppm. mdpi.com

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Assignment |

| 206.52 | Carbonyl carbon (C=O) |

| 136.56 | Quaternary aromatic carbon (C1') |

| 132.65 | Aromatic carbon (C4') |

| 130.35 | Aromatic carbons (C2') |

| 128.63 | Aromatic carbons (C3') |

| 54.54 | Methylene carbon (S-CH₂-C=O) |

| 44.43 | Benzyl methylene carbon (S-CH₂-Ph) |

| 32.24 | Methyl carbon (-CH₃) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. mdpi.com

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR data for this compound is not extensively reported in readily available literature, the application of these techniques can be inferred from standard practices in structural elucidation. ipb.ptwalisongo.ac.id

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. For instance, in a substituted benzyl ring, it would reveal the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. hmdb.ca This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, such as the benzylic methylene protons to the benzylic methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. ugm.ac.id This is crucial for connecting different parts of the molecule. For example, it would show a correlation from the methyl protons to the carbonyl carbon and the adjacent methylene carbon, confirming the acetone (B3395972) moiety and its connection to the thioether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, which helps in determining the stereochemistry and conformation of a molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. libretexts.org

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. umd.edu For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight. nist.govnist.gov

A prominent fragmentation pattern for compounds containing a benzyl group is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. thieme-connect.de This is often the base peak in the spectrum. Another expected fragmentation is the α-cleavage adjacent to the carbonyl group, which can result in an acylium ion [CH₃CO]⁺ at m/z 43 or a [CH₂SCH₂C₆H₅]⁺ fragment. libretexts.org The loss of the acetyl group (•COCH₃) from the molecular ion would lead to a fragment at m/z 137.

Table 3: Predicted EI-MS Fragmentation for this compound

| m/z | Fragment Ion |

| 180 | [C₁₀H₁₂OS]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Note: The relative intensities of these fragments can vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. researchgate.net For this compound (C₁₀H₁₂OS), the calculated exact mass is 180.06088 Da. uni.lu An HRMS experiment would aim to measure a mass very close to this theoretical value, confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass. For example, the sodium adduct [M+Na]⁺ would have a calculated m/z of 203.05010. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, the parent or precursor ion of this compound, selected from an initial mass spectrometry (MS) scan, is isolated and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, structurally significant fragment ions, which are then detected in a second stage of mass analysis. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's connectivity and structure. ppm.edu.plplos.org

For this compound (C₁₀H₁₂OS, monoisotopic mass: 180.06088 Da), the protonated molecule [M+H]⁺ (m/z 181.068) would be the primary precursor ion in positive ion mode. Key fragmentation pathways would involve the cleavage of the weakest bonds. Expected fragmentations include:

Benzylic Cleavage: The bond between the sulfur atom and the methylene group (CH₂) of the benzyl substituent is prone to cleavage, leading to the formation of the highly stable tropylium ion at m/z 91. This is a characteristic fragment for compounds containing a benzyl group.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This could result in the loss of an acetyl group or related fragments.

Cleavage at the Thioether Linkage: The C-S and S-C bonds represent other potential fragmentation points, yielding ions corresponding to the loss of the benzyl group or the acetonyl group.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, provide another layer of identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.06816 | 137.4 |

| [M+Na]⁺ | 203.05010 | 144.6 |

| [M-H]⁻ | 179.05360 | 141.1 |

| [M+NH₄]⁺ | 198.09470 | 157.9 |

| [M+K]⁺ | 219.02404 | 141.9 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. missouri.edu The analysis of the IR spectrum of this compound allows for the confirmation of its key structural features by identifying the characteristic vibrational frequencies of its bonds. nih.govnist.gov The spectrum is typically plotted as absorbance or transmittance against wavenumber (cm⁻¹). missouri.edu

The key functional groups in this compound and their expected IR absorption bands are:

Carbonyl (C=O) Group: A strong, sharp absorption band is expected in the range of 1705-1725 cm⁻¹ for the aliphatic ketone. chemistrytalk.org This is one of the most diagnostic peaks in the spectrum.

Aromatic Ring (C=C and C-H): The benzene (B151609) ring will exhibit C=C stretching vibrations as a series of peaks between 1450 cm⁻¹ and 1600 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Bonds: The C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups are expected in the region of 2850-2960 cm⁻¹.

Thioether (C-S) Linkage: The C-S stretching vibration is typically weak and appears in the fingerprint region, often between 600-800 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1705 - 1725 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |

| Thioether (C-S) | Stretch | 600 - 800 | Weak |

Expected ranges are based on standard IR correlation tables and available spectral data. nih.govchemistrytalk.org

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for assessing its purity. The choice of method depends on the sample's volatility and the required resolution.

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. thermofisher.comnih.gov In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, providing both qualitative and quantitative information. biomedpharmajournal.org

A typical GC-MS analysis of this compound would show a distinct peak at a specific retention time. The mass spectrum associated with this peak would serve to confirm its identity. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180, corresponding to the molecular weight of the compound. nist.govnist.gov Key fragments would include:

m/z 91: The highly abundant tropylium ion, resulting from the cleavage and rearrangement of the benzyl group.

m/z 43: The acetyl cation ([CH₃CO]⁺), a characteristic fragment from the ketone moiety.

m/z 137: Resulting from the loss of the acetyl group ([M-43]⁺).

The purity of the sample can be determined by integrating the area of the this compound peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers specify a purity of ≥92.5% as determined by GC. thermofisher.com

Table 3: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Identity | Significance |

|---|---|---|

| 180 | [C₁₀H₁₂OS]⁺ (M⁺) | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium Ion (Benzylic Fragment) |

| 43 | [C₂H₃O]⁺ | Acetyl Cation |

| 137 | [C₈H₉S]⁺ | Loss of Acetyl Group [M-43]⁺ |

Fragmentation patterns are predicted based on general principles of mass spectrometry. libretexts.org

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. nih.gov For this compound, a reverse-phase HPLC (RP-HPLC) method can be employed for high-resolution purity profiling. sielc.com

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. More nonpolar compounds are retained longer on the column. A specific method for analyzing this compound uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry, formic acid can be used as a substitute for phosphoric acid. sielc.com Purity is assessed by detecting the eluting components with a UV detector and calculating the relative peak area of the main compound.

Table 4: Example HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Mode | Reverse-Phase (RP) |

| Application | Purity analysis, preparative separation |

Data sourced from SIELC Technologies. sielc.com

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for the qualitative monitoring of chemical reactions and for identifying the components of a mixture. umich.eduamherst.edu To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. ucc.ie

The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. oregonstate.edu As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differing polarities and affinities for the stationary and mobile phases. libretexts.org The positions of the spots (reactants, product, and byproducts) are visualized, typically under UV light, and their respective Retention Factor (Rƒ) values are calculated. amherst.edulibretexts.org The progress of the reaction is observed by the disappearance of the reactant spots and the appearance and intensification of the product spot.

Table 5: Hypothetical TLC Monitoring of a Reaction to Form this compound

| Compound | Polarity | Expected Rƒ Value (Hexane/Ethyl Acetate 4:1) | Observation on TLC Plate |

|---|---|---|---|

| Benzyl Thiol (Reactant) | Less Polar | ~0.6 | Spot diminishes over time |

| Chloroacetone (B47974) (Reactant) | More Polar | ~0.3 | Spot diminishes over time |

| This compound (Product) | Intermediate | ~0.45 | Spot appears and intensifies over time |

Rƒ values are illustrative and depend on exact TLC conditions.

Mechanistic Investigations and Chemical Reactivity of 1 Benzylthio Acetone

Reactivity Profiles of Key Functional Groups

The reactivity of 1-(benzylthio)acetone is primarily centered around its three key functional components: the carbonyl group, the thioether linkage, and the acidic α-carbons.

Carbonyl Group Transformations (e.g., Aldol (B89426) Condensations)

The carbonyl group in this compound is a site of significant electrophilic reactivity. libretexts.org It readily undergoes nucleophilic addition reactions, a characteristic transformation of aldehydes and ketones. libretexts.orgmsu.edu One of the most notable reactions involving the carbonyl group is the aldol condensation. magritek.com

In a mixed aldol condensation, the enolate of another carbonyl compound can attack the electrophilic carbonyl carbon of this compound. vedantu.commnstate.edu Conversely, this compound itself can be deprotonated to form an enolate, which then acts as a nucleophile. masterorganicchemistry.comyoutube.com The reaction of acetone (B3395972) with substituted benzaldehydes, a classic example of a Claisen-Schmidt condensation, highlights the enhanced electrophilicity of the aldehyde carbonyl, which reacts rapidly with the ketone enolate. mnstate.edu The resulting β-hydroxy ketone can then undergo dehydration, a process that is often facilitated when the resulting double bond is in conjugation with an aromatic ring. mnstate.edu

While specific studies detailing the aldol condensation of this compound are not extensively documented, the general principles of carbonyl reactivity suggest its participation in such reactions. For instance, the reaction of 4-(benzylthio)acetophenone (B15377668) with benzaldehyde (B42025) to form the corresponding chalcone (B49325) demonstrates the viability of aldol-type condensations in molecules containing a benzylthio moiety. researchgate.net

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Ref. |

| 4-(Benzylthio)acetophenone | Benzaldehyde | Base | Chalcone | researchgate.net |

| Acetone | p-Anisaldehyde | Base | β-Hydroxy ketone / α,β-Unsaturated ketone | magritek.com |

| Acetone | Benzaldehyde | NaOH | Dibenzalacetone | mnstate.edu |

Thioether Linkage Reactivity and Transformations

The thioether linkage in this compound is generally stable but can undergo specific transformations under certain conditions. Thioethers are known to be susceptible to oxidation and cleavage reactions.

Oxidation: Thioethers can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents like hydrogen peroxide or peroxyacids. masterorganicchemistry.com For example, 4-(benzylthio)acetophenone has been successfully oxidized to 4-(benzylsulfonyl)acetophenone using hydrogen peroxide in acetic acid. researchgate.net This transformation highlights the reactivity of the sulfur atom in the thioether linkage.

Cleavage: The cleavage of the C-S bond in thioethers can be achieved through various methods. Acid-catalyzed cleavage of ethers, a related functional group, typically requires strong acids like HBr or HI. vanderbilt.edu For thioethers, reductive cleavage methods are common. For instance, the benzyl (B1604629) group in a decalin benzyl thioether was removed using Birch reduction conditions (sodium in liquid ammonia). imperial.ac.uk The Pummerer reaction is another significant transformation of thioethers, proceeding through oxidation to a sulfoxide (B87167) followed by rearrangement to an α-substituted sulfide (B99878). nih.govacs.org

α-Carbon Acidity and Enolate Chemistry

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound exhibit significant acidity. libretexts.org The pKa values for α-hydrogens of ketones are typically in the range of 19-21, which is considerably more acidic than those of alkanes (pKa ~50). libretexts.org This increased acidity is due to the formation of a resonance-stabilized enolate ion upon deprotonation. masterorganicchemistry.comlibretexts.org The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom of the carbonyl group. libretexts.orgwikipedia.org

The formation of the enolate is a crucial step in many reactions of this compound. Strong bases, such as lithium diisopropylamide (LDA), can quantitatively deprotonate ketones to form the corresponding enolate. wikipedia.orgbham.ac.uk Weaker bases, like alkoxides, establish an equilibrium with a smaller concentration of the enolate. wikipedia.orgbham.ac.uk

Once formed, the enolate of this compound is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com As an ambident nucleophile, it can react at either the carbon or the oxygen atom. bham.ac.uk Reactions with soft electrophiles, such as most carbon electrophiles, tend to occur at the carbon atom. bham.ac.uk This reactivity is fundamental to C-C bond-forming reactions like the aldol condensation discussed earlier.

| Compound | Approximate pKa of α-Hydrogen | Basis of Acidity | Ref. |

| Ketones (general) | 19-21 | Resonance stabilization of the enolate conjugate base. | libretexts.org |

| Acetone | ~20 | Resonance stabilization of the enolate. | youtube.combham.ac.uk |

| Aldehydes (general) | 16-18 | Resonance stabilization of the enolate conjugate base. | libretexts.org |

| Esters (general) | 23-25 | Resonance stabilization of the enolate conjugate base. | libretexts.org |

Elucidation of Reaction Mechanisms

The diverse reactivity of this compound can be understood through the elucidation of its underlying reaction mechanisms, which primarily involve nucleophilic, electrophilic, and radical pathways.

Nucleophilic and Electrophilic Pathways

The dual functionality of this compound allows it to act as both a nucleophile and an electrophile.

Nucleophilic Pathways: The primary nucleophilic character of this compound arises from its enolate form. masterorganicchemistry.com As described previously, deprotonation of the α-carbon generates a strong carbon-centered nucleophile that can participate in SN2 reactions and additions to carbonyl compounds. masterorganicchemistry.com For example, the enolate can attack alkyl halides in a classic SN2 fashion, leading to α-alkylation. masterorganicchemistry.com

Electrophilic Pathways: The carbonyl carbon of this compound is electrophilic due to the polarization of the C=O bond. libretexts.orgmsu.edu It is a target for attack by a wide range of nucleophiles, including organometallic reagents, hydrides, and other enolates. libretexts.org This electrophilicity is the basis for nucleophilic addition reactions, which are a cornerstone of carbonyl chemistry. libretexts.org

Radical and Pericyclic Reactions

While ionic pathways are more common for β-keto sulfides, the involvement of this compound in radical and pericyclic reactions is also conceivable.

Radical Reactions: Radical reactions involving β-keto sulfides have been documented. For instance, a photoredox-enabled radical Pummerer-type reaction has been developed for the synthesis of β-keto sulfides. nih.govacs.orgnih.govchemrxiv.org This process involves the single-electron oxidation of a sulfide, followed by α-deprotonation to generate an α-thio radical. nih.govacs.orgnih.govchemrxiv.org This radical can then participate in coupling reactions. nih.govacs.orgnih.govchemrxiv.org While not specifically demonstrated for this compound, this mechanism provides a plausible pathway for its involvement in radical chemistry.

Stereochemical Outcomes of Reactions

The stereochemical outcome of reactions involving this compound is a critical consideration in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. The prochiral nature of the ketone in this compound allows for the formation of new stereocenters, and controlling the configuration of these centers is paramount. This section explores the diastereoselectivity and enantioselectivity of such reactions, as well as the application of chiral auxiliaries to influence these outcomes.

Chiral Auxiliary Applications

A powerful strategy for controlling the stereochemical outcome of reactions is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral compound that is temporarily attached to the substrate, directs the stereoselectivity of a reaction, and is subsequently removed. york.ac.uk This approach has been widely applied in various asymmetric transformations, including alkylations, aldol reactions, and Michael additions. sioc-journal.cn

For this compound, a chiral auxiliary could be employed by first modifying the acetyl group. For example, oxidation could convert the methyl ketone to a carboxylic acid, which can then be coupled with a chiral amine-containing auxiliary, such as one of Evans' oxazolidinones or Oppolzer's camphorsultam. wikipedia.org

Evans Oxazolidinone Auxiliaries:

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. wikipedia.org The N-acylated oxazolidinone can be deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.

For a derivative of this compound, the N-acyl oxazolidinone could undergo highly diastereoselective alkylation or aldol reactions. After the desired transformation, the auxiliary can be cleaved under mild conditions to yield the chiral product and recover the auxiliary.

Camphorsultam Auxiliaries:

Oppolzer's camphorsultam is another effective chiral auxiliary derived from camphor. wikipedia.org Similar to Evans auxiliaries, N-acyl camphorsultams can be used to direct the stereochemical course of various reactions. They have been shown to be particularly effective in Michael additions and aldol reactions, often providing high levels of asymmetric induction. wikipedia.org

The table below summarizes some common chiral auxiliaries and their typical applications, which could be adapted for the asymmetric synthesis of derivatives of this compound.

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

| Evans Oxazolidinones | Alkylation, Aldol, Michael Addition | Steric shielding of one enolate face |

| Oppolzer's Camphorsultam | Aldol, Michael Addition, Diels-Alder | Steric hindrance directing electrophile approach |

| Pseudoephedrine Amides | Alkylation | Formation of a rigid chelated enolate |

| SAMP/RAMP Hydrazones | Alkylation of ketones/aldehydes | Formation of a chiral aza-enolate |

The use of chiral auxiliaries offers a reliable and predictable method for controlling the stereochemistry of reactions. While requiring additional synthetic steps for attachment and removal, the high levels of stereoselectivity often achieved make this a valuable strategy in the synthesis of complex, enantiomerically pure molecules derived from this compound.

Computational and Theoretical Studies of 1 Benzylthio Acetone

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like 1-(benzylthio)acetone, understanding its conformational preferences is key to understanding its physical properties and biological interactions.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. muni.cz By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational landscape and thermodynamic properties of a molecule. pressbooks.pub

An MD simulation of this compound, likely in a solvent like water or chloroform (B151607) to mimic experimental conditions, would reveal:

Conformational Flexibility: The simulation would track the rotation around the key single bonds (e.g., Ph-CH₂–S, CH₂–S–CH₂, and S–CH₂–C=O), showing which conformations are most frequently adopted.

Stable Conformers: By analyzing the trajectory, one can identify the most stable, low-energy conformational states. muni.cz

Solvent Effects: MD simulations can show how interactions with solvent molecules influence the conformational equilibrium, for instance, by forming hydrogen bonds or through steric hindrance.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. arxiv.org Mapping the PES is crucial for identifying all stable isomers and the transition states that connect them. For this compound, a relaxed PES scan would typically involve systematically changing the key dihedral angles and calculating the energy at each point after allowing the rest of the molecule to relax.

The primary dihedral angles of interest would be:

τ₁: C(phenyl)-C(benzyl)-S-C(acetyl)

τ₂: C(benzyl)-S-C(acetyl)-C(carbonyl)

By mapping the energy as a function of these angles, a landscape of energy wells (stable conformers) and mountains (energy barriers) is created. The results can be presented in a table of relative energies for the identified minima.

| Conformer | Hypothetical Dihedral Angles (τ₁, τ₂) | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~180°, ~60° | 0.00 | An extended 'anti' arrangement of the benzyl (B1604629) group relative to the acetyl group, with a 'gauche' turn at the sulfur. |

| Local Minimum 1 | ~65°, ~180° | 1.5 | A folded conformation where the benzyl and acetyl groups are brought closer. |

| Local Minimum 2 | ~180°, ~180° | 2.1 | A fully extended, zig-zag conformation. |

Molecular Dynamics Simulations

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. researchgate.net It allows for the modeling of the complete reaction pathway from reactants to products, including the identification of high-energy transition states and any intermediate species.

For this compound, a key reaction of interest would be the deprotonation at the α-carbon to form an enolate, a common step in many carbonyl reactions. Computational modeling of this process would involve:

Locating Reactants and Products: The geometries and energies of the reactant (this compound and a base) and the products (the corresponding enolate and the protonated base) are optimized.

Finding the Transition State (TS): A search algorithm is used to locate the geometry of the transition state connecting the reactants and products. The TS is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. arxiv.org

Frequency Analysis: A vibrational frequency calculation is performed on the TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the proton transfer from the carbon to the base).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

This analysis provides the activation energy (the energy difference between the TS and the reactants), which is critical for understanding the reaction kinetics. nih.gov Similar approaches could be used to study other potential reactions, such as nucleophilic addition to the carbonyl group or reactions involving the sulfur atom.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be validated against experimental data to confirm molecular structures and understand their electronic environments. For this compound, theoretical calculations can provide insights into its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are typically calculated using methods like density functional theory (DFT). diva-portal.org These calculations predict the vibrational frequencies of different bonds within the molecule. For this compound, key predicted vibrational frequencies would include those for the carbonyl group (C=O), the carbon-sulfur bond (C-S), and the various C-H bonds of the aromatic ring and aliphatic chain. surendranatheveningcollege.com

Experimental IR data for this compound is available from sources like the NIST Chemistry WebBook. nist.gov A comparison of the predicted and experimental spectra allows for the assignment of observed absorption bands to specific molecular vibrations. For instance, the strong absorption band characteristic of the C=O stretch in ketones is typically observed in the range of 1680-1750 cm⁻¹. libretexts.org The exact position can be influenced by the presence of the adjacent sulfur atom. The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum. pnrjournal.com

Below is a table comparing typical experimental IR absorption regions for relevant functional groups with the regions where theoretical predictions for this compound would be expected.

| Functional Group | Bond | Experimental Absorption Range (cm⁻¹) | Predicted Absorption for this compound (cm⁻¹) |

| Carbonyl | C=O | 1680 - 1750 libretexts.org | Expected within or near this range |

| Aromatic | C-H | 3000 - 3100 | Expected in this range |

| Aliphatic | C-H | 2850 - 2960 pressbooks.pub | Expected in this range |

| Thioether | C-S | 600 - 800 | Expected in this range |

This table is illustrative. Actual predicted values would require specific computational chemistry calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR chemical shifts can also be predicted using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method. pnrjournal.com These predictions provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. researchgate.netlibretexts.org The accuracy of these predictions can be evaluated using statistical measures like the root mean square deviation (RMSD). semanticscholar.org

For this compound, ¹H NMR predictions would estimate the chemical shifts of the methyl protons, the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups, and the aromatic protons of the benzyl group. Similarly, ¹³C NMR predictions would provide the chemical shifts for each unique carbon atom in the molecule. Discrepancies between predicted and experimental shifts can highlight conformational effects or solvent interactions not fully captured by the computational model.

The following table shows a hypothetical comparison between experimental and predicted ¹H NMR chemical shifts for this compound.

| Proton Environment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.2 | Value from GIAO calculation |

| CH₂ (thio) | ~3.7 | Value from GIAO calculation |

| C₆H₅ (benzyl) | ~7.3 | Value from GIAO calculation |

This table is for illustrative purposes. Specific experimental and predicted values would be needed for a direct comparison.

Mass Spectrometry (MS):

Computational methods can aid in the interpretation of mass spectra by predicting fragmentation patterns. nih.govmdpi.com Upon ionization in a mass spectrometer, this compound will fragment in characteristic ways. libretexts.org Key fragmentations would likely involve cleavage of the C-S bond and the bonds adjacent to the carbonyl group.

Theoretical calculations can help to rationalize the observed fragment ions by calculating the stabilities of different potential fragments. For example, the formation of the benzyl cation (m/z 91) is a common fragmentation pathway for benzyl-containing compounds. youtube.com Other significant fragments would arise from the loss of the acetyl group or the thio-acetone moiety.

A table of expected major fragments for this compound is presented below:

| Fragment Ion | m/z (mass-to-charge ratio) |

| [C₆H₅CH₂]⁺ | 91 |

| [CH₃C(O)CH₂S]⁺ | 89 |

| [C₆H₅CH₂S]⁺ | 121 |

| [M - CH₃CO]⁺ | 137 |

This table is based on general fragmentation principles of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). frontiersin.orge-bookshelf.de These models are built on the principle that the properties of a chemical are determined by its molecular structure. nih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. e-bookshelf.de These are numerical values that encode different aspects of a molecule's structure. bigchem.eunih.gov Descriptors can be categorized based on their dimensionality:

1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), and counts of specific structural features. scispace.com

3D Descriptors: These are derived from the 3D coordinates of the atoms and can include molecular volume, surface area, and shape indices.

For this compound, a variety of molecular descriptors can be calculated using specialized software. doi.org These descriptors would quantify its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment, partial charges on atoms).

The following table provides examples of molecular descriptors that could be calculated for this compound:

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. doi.org |

| 2D | Topological Polar Surface Area (TPSA) | The surface area of polar atoms, which is related to hydrogen bonding capacity. |

| 2D | LogP (o/w) | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. doi.org |

| 3D | Molecular Volume | The volume occupied by the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

Once a set of molecular descriptors has been calculated for a series of compounds, including this compound, a QSAR or QSPR model can be developed using statistical methods like multiple linear regression (MLR). mdpi.comkg.ac.rs The goal is to create an equation that relates a selection of descriptors to a specific activity or property.

For instance, a QSAR model could be developed to predict the antibacterial activity of a series of thioether compounds, including this compound. mdpi.comnih.gov The model might take the form:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where c₀, c₁, and c₂ are coefficients determined by the regression analysis. The predictive power of the model is assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.comtandfonline.com A robust QSAR/QSPR model can then be used to predict the activity or properties of new, untested compounds. aip.org

Applications of 1 Benzylthio Acetone in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The reactivity of 1-(benzylthio)acetone allows it to serve as a key precursor for the synthesis of a wide array of heterocyclic compounds. Its carbonyl group and adjacent active methylene (B1212753) group are prime sites for cyclization and condensation reactions.

Synthesis of Pyrimidine (B1678525) and Pyrimidine-2-thione Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic motifs found in nucleic acids and numerous pharmacologically active compounds. wjarr.com The synthesis of these rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing reagent like urea (B33335) or thiourea (B124793). wjarr.com

While direct condensation of this compound can be envisioned, a common strategy involves its initial conversion into a chalcone (B49325) (an α,β-unsaturated ketone). This is typically achieved through a Claisen-Schmidt condensation with an aromatic aldehyde. The resulting chalcone, which incorporates the benzylthio group, can then react with urea or thiourea in the presence of a base to yield the corresponding dihydropyrimidine-2-one or dihydropyrimidine-2-thione derivatives, respectively. wjarr.com This approach has been demonstrated with structurally related ketones like 4-(benzylthio)acetophenone (B15377668). researchgate.net

The general reaction pathway illustrates the versatility of using different reagents to achieve distinct heterocyclic cores, as detailed in the table below.

| Reactant with Chalcone | Resulting Heterocyclic Core | General Reaction Type |

|---|---|---|

| Urea | Dihydropyrimidin-2(1H)-one | Cyclocondensation nih.gov |

| Thiourea | Dihydropyrimidin-2(1H)-thione | Cyclocondensation wjarr.comnih.gov |

| Guanidine | Dihydropyrimidin-2(1H)-imine | Cyclocondensation wjarr.com |

Formation of Cyclohexenone and Chalcone Derivatives

Chalcones: As precursors to flavonoids and other important heterocycles, chalcones are valuable synthetic intermediates. eijppr.comiqs.edu They are α,β-unsaturated ketones formed via a base- or acid-catalyzed aldol (B89426) condensation reaction, often termed a Claisen-Schmidt condensation, between a ketone and an aldehyde. rsc.orgmdpi.com this compound, with its enolizable α-protons, can readily participate as the ketone component, reacting with various aromatic aldehydes to yield chalcones bearing the benzylthio functional group.

Cyclohexenones: The chalcones derived from this compound are excellent substrates for the Robinson annulation, a powerful ring-forming reaction in organic synthesis. uliege.bepnrjournal.commasterorganicchemistry.com This process involves a Michael addition of an enolate (from a compound like ethyl acetoacetate (B1235776) or acetone) to the chalcone, which creates a 1,5-diketone intermediate. uliege.bersc.org This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to construct a new six-membered ring, resulting in a highly substituted cyclohexenone derivative. uliege.bepnrjournal.com This two-step sequence provides a robust method for building complex cyclic systems from this compound.

| Step | Reaction Name | Description | Intermediate/Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound reacts with an aromatic aldehyde. | Chalcone Derivative |

| 2 | Robinson Annulation | The chalcone undergoes Michael addition with an enolate, followed by intramolecular aldol condensation. masterorganicchemistry.com | Cyclohexenone Derivative |

Precursor in the Synthesis of Complex Natural Products and Analogues

The structural features of this compound make it an attractive starting material for the synthesis of analogues of complex natural products. Research has demonstrated that benzylthio aldehydes and ketones are effective carbonyl building blocks in the Ugi four-component reaction for the synthesis of fully protected derivatives of N-acetylcysteine, the dipeptide Cys-Gly, glutathione, and homoglutathione. researchgate.net Glutathione is a critical antioxidant in biological systems, and the ability to synthesize its analogues is vital for studying its metabolic pathways and developing new therapeutic agents. nih.govmdpi.com The use of this compound in these multi-component reactions provides a direct route to peptide-like structures incorporating a protected cysteine residue.

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. mdpi.com this compound has proven to be a valuable ketone component in one of the most prominent MCRs: the Ugi reaction. researchgate.netnih.gov

The classical Ugi four-component reaction (Ugi-4CR) involves the combination of a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.org When this compound is used, it first reacts with the amine to form an imine, which is then activated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular Mumm rearrangement, yields a complex α-acetamido carboxamide derivative. wikipedia.org This strategy has been successfully employed to generate diverse libraries of pseudo-peptides and other complex scaffolds from readily available starting materials. researchgate.netnih.govfrontiersin.org

Development of Novel Reagents and Catalysts

Beyond its role as a direct building block, this compound serves as a valuable starting point for creating more complex reagents for organic synthesis. chemicalbook.combeilstein-journals.org The presence of both a ketone and a sulfur atom allows for a wide range of chemical transformations. For instance, the benzylthio moiety itself is a key feature in the design of some specialized organocatalysts, demonstrating the importance of this functional group in modern synthesis. While not a direct transformation of this compound, the principles highlight the synthetic value embedded in its structure.

Biological and Pharmaceutical Research Involving 1 Benzylthio Acetone Derivatives

Antimicrobial Activity Investigations

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Derivatives incorporating the benzylthio moiety have been synthesized and evaluated for their ability to combat pathogenic bacteria and fungi.

The antibacterial potential of 1-(benzylthio)acetone derivatives has been explored against a variety of pathogenic bacteria. Studies on 3-benzylthio-1,2,4-triazole derivatives revealed moderate inhibitory activity against Staphylococcus aureus and weak activity against Escherichia coli. tubitak.gov.tr For instance, compound 6a, a 3-benzylthio-1,2,4-triazole derivative, showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. tubitak.gov.tr

In another class of compounds, 2-(benzylthio)pyrimidines were synthesized and tested against multi-resistant strains of E. coli and S. aureus. scirp.org The results indicated that all tested compounds possessed significant antibacterial activity. scirp.org Specifically, compounds 6c, 6d, 6h, and 6m were particularly active against S. aureus, while compounds 6h and 6m showed notable activity against E. coli. scirp.org

Research into benzimidazole-triazole hybrids also identified potent antibacterial agents. nih.gov Compounds 37b and 37d from one such study were highly effective against the Gram-positive bacterium S. aureus, with an MIC value of 3.125 µg/mL. nih.gov Compound 37b also demonstrated good activity against the Gram-negative bacterium E. coli, with the same MIC value. nih.gov Conversely, studies on 2-(benzylthio)-1,3-benzothiazole derivatives indicated that the introduction of the S-benzyl (S-Bn) group, in place of a thiol (S-H) moiety, led to a significant decrease in antibacterial activity. ucl.ac.be

| Compound Class | Specific Compound(s) | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3-Benzylthio-1,2,4-triazole | 6a | Staphylococcus aureus | 32 | tubitak.gov.tr |

| Benzimidazole-Triazole Hybrid | 37b, 37d | Staphylococcus aureus | 3.125 | nih.gov |

| Benzimidazole-Triazole Hybrid | 37b | Escherichia coli | 3.125 | nih.gov |

| 2-(Benzylthio)pyrimidine | 6c, 6d, 6h, 6m | Staphylococcus aureus | Active (Specific MIC not detailed) | scirp.org |

| 6h, 6m | Escherichia coli | Active (Specific MIC not detailed) | scirp.org |

The antifungal properties of benzylthio derivatives have been investigated against various fungal pathogens, particularly species from the Candida and Aspergillus genera. A study on pyridine-3-sulfonamide (B1584339) derivatives found that N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(benzylthio)pyridine-3-sulfonamide (compound 35) was among the active compounds against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value between 25–100 μg/mL. nih.gov

Similarly, research into 1-acyl-2-alkylthio-1,2,4-triazolobenzimidazoles demonstrated that many of the synthesized compounds exhibited activity against Candida albicans and Fusarium oxysporum that was comparable to the reference drug, fluconazole. srce.hr Within this series, compounds 8a, 9a, and 10d were identified as the most potent against the majority of fungal strains tested. srce.hr Other studies on 1,2,4-triazole (B32235) derivatives have also highlighted their potential as antifungal agents, with some compounds showing significant zones of inhibition against C. albicans and Aspergillus niger. wjpsronline.com For example, at a concentration of 100 µg/mL, one derivative produced inhibition zones of 19.5 mm against C. albicans and 22.5 mm against A. niger. wjpsronline.com

| Compound Class | Specific Compound(s) | Fungal Strain | Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|---|

| Pyridine-3-sulfonamide | 35 | Candida albicans | 25–100 µg/mL | nih.gov |

| 1-Acyl-2-alkylthio-1,2,4-triazolobenzimidazole | 8a, 9a, 10d | Candida albicans | Most active in series | srce.hr |

| Fusarium oxysporum | ||||

| 1,2,4-Triazole Derivative | Unnamed Derivative | Candida albicans | 19.5 mm at 100 µg/mL | wjpsronline.com |

| Aspergillus niger | 22.5 mm at 100 µg/mL |

Evaluation of Antibacterial Efficacy against Pathogenic Strains

Anticoagulant Activity Studies

The prevention of blood clot formation is a critical therapeutic goal, and researchers have explored benzylthio derivatives as potential anticoagulant agents. One area of focus has been the inhibition of Factor Xa (FXa), a key enzyme in the coagulation cascade. A series of 'V' shaped 2-substituted benzamidobenzene derivatives, including N-(2-((benzylthio)methyl)phenyl) analogs, were designed and synthesized as FXa inhibitors. scialert.net Among the compounds evaluated, two (compounds 34 and 35c) demonstrated good inhibition of human FXa, with IC₅₀ values of 29.2 µM and 16.1 µM, respectively. scialert.net

Another approach has targeted platelet aggregation. A study on fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives assessed their ability to inhibit platelet aggregation induced by thrombin. researchgate.net The results showed that these compounds exhibited promising anti-platelet activity. researchgate.net

Analgesic and Anti-inflammatory Potentials

The search for new analgesic and anti-inflammatory drugs with improved efficacy and safety profiles has led to the investigation of various benzylthio derivatives. A study on coumarin (B35378) derivatives, including 7-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methoxy)-4-methyl-2H-chromen-2-one (compound 6c), found that most of the tested compounds exhibited significant anti-inflammatory activity when compared to the reference drug indomethacin. derpharmachemica.com Selected compounds from this series also showed analgesic effects. derpharmachemica.com

Similarly, research on 1-acyl-2-alkylthio-1,2,4-triazolobenzimidazoles revealed that several derivatives possessed potent and significant anti-inflammatory and analgesic properties. srce.hr In a separate study, benzylidene acetone (B3395972) oxime ether derivatives, which are structurally related to this compound, were evaluated for their anti-inflammatory and analgesic activities. nih.gov Compounds 5b and 7a from this series demonstrated the highest activity, nearly equivalent to the standard drug diclofenac (B195802) sodium, in a carrageenin-induced rat paw edema model. nih.gov Compound 7a also showed significant analgesic effects in an acetic acid-induced writhing model in mice. nih.gov

Anticancer and Antiproliferative Research

A significant body of research has been dedicated to evaluating benzylthio derivatives as potential anticancer agents. These studies often involve screening the compounds for their ability to kill cancer cells or inhibit their proliferation in vitro.

Various classes of this compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

One study focused on 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides. researchgate.net Several compounds in this series (6, 7, 9–11, and 16) displayed relatively high cytostatic activity and selectivity against the HeLa cervical cancer cell line, with IC₅₀ values ranging from 7 to 17 μM. researchgate.net

Another promising class of compounds are benzimidazole/1,2,3-triazole hybrids designed as Epidermal Growth Factor Receptor (EGFR) inhibitors. frontiersin.org Compounds 6i and 10e emerged as highly potent derivatives, exhibiting strong antiproliferative activity against the MCF-7 breast cancer cell line with IC₅₀ values of 28 nM and 24 nM, respectively. frontiersin.org Importantly, these compounds showed potential tumor-cell selectivity, as they had no significant impact on non-tumor MCF-10A cells at a concentration of 50 μM. frontiersin.org

Similarly, new 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their anticancer properties. acs.org Compound 4h, N-phenyl-2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, showed excellent cytotoxic activity against the A549 lung cancer cell line, with an IC₅₀ value of less than 0.14 μM. acs.org Further investigation into the most active compounds of this series revealed that they induced cell death primarily through apoptosis. acs.org